molecular formula C68H100N20O18 B612820 935886-72-9 CAS No. 935886-72-9

935886-72-9

Cat. No.: B612820
CAS No.: 935886-72-9
M. Wt: 1485.65
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Description

CAS No.: 935886-72-9 Molecular Formula: C₆₈H₁₀₀N₂₀O₁₈ Molecular Weight: 1485.67 g/mol Structural Composition:

  • DOTA moiety: A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) capable of forming stable complexes with radiometals (e.g., Lu-177, Ga-68, In-111) .
  • NAPamide peptide: A bioactive peptide chain with specific receptor-targeting properties, though its exact biological target remains unspecified in available literature .
  • Trifluoroacetate ions: Counterions enhancing solubility and stability .

Applications: Primarily used in nuclear medicine for diagnostic imaging (e.g., PET/SPECT) and targeted radionuclide therapy. The DOTA moiety enables radiometal chelation, while the peptide directs the compound to specific cellular receptors .

Properties

CAS No.

935886-72-9

Molecular Formula

C68H100N20O18

Molecular Weight

1485.65

sequence

Sequence: Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys(DOTA)-NH2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DOTA-Peptide Conjugates

Compound (CAS No.) Peptide Sequence/Target Key Radiometals Primary Applications
DOTA-NAPamide (935886-72-9) NAPamide (unspecified receptor) Lu-177, Ga-68 Research applications; receptor studies
DOTA-NOC acetate (619300-53-7) NOC (somatostatin receptor agonist) Ga-68, Lu-177 Imaging/therapy for neuroendocrine tumors
DOTA-TOC (177943-89-4) Octreotide (somatostatin receptor) Y-90, Lu-177 Neuroendocrine tumor therapy (e.g., Lutathera®)
DOTA-Lanreotide acetate (213187-44-1) Lanreotide (somatostatin receptor) Lu-177, In-111 Pancreatic/neuroendocrine tumor imaging
DOTA-bombesin (593287-40-2) Bombesin (gastrin-releasing peptide receptor) Cu-64, Ga-68 Prostate/breast cancer imaging

Key Structural Differences :

  • Peptide component : Determines receptor specificity. For example, DOTA-TOC and DOTA-Lanreotide target somatostatin receptors but differ in binding affinity to receptor subtypes (e.g., SST2 vs. SST5) .
  • Chelator modifications : Some derivatives include PEG linkers or functional groups (e.g., DBCO) for click chemistry, enhancing conjugation efficiency (e.g., DOTA-PEG5-C6-DBCO) .

Functional Comparison and Research Findings

Chelation Efficiency and Radiometal Stability

  • DOTA vs. NOTA: DOTA forms more stable complexes with larger radiometals (e.g., Lu-177, Y-90), while NOTA is preferred for smaller ions (e.g., Ga-68) .
  • In vivo stability : DOTA-NAPamide’s trifluoroacetate counterions improve solubility, but its peptide component may influence biodistribution compared to DOTA-TOC, which has optimized renal clearance .

Receptor Targeting and Clinical Efficacy

  • DOTA-TOC : High affinity for SST2 receptors, leading to FDA approval for neuroendocrine tumor therapy .
  • DOTA-bombesin : Targets GRPR receptors overexpressed in prostate cancer, showing promise in preclinical imaging .
  • DOTA-NAPamide: Limited clinical data; research focuses on characterizing its peptide’s receptor interaction .

Pharmacokinetic Profiles

  • Half-life : DOTA-Lanreotide (t½ ~72 hours) has prolonged circulation compared to DOTA-TOC (t½ ~24 hours) due to peptide size and hydrophilicity .
  • Biodistribution: DOTA-NOC exhibits higher tumor uptake in SST2-positive tumors than DOTA-TOC in some studies .

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